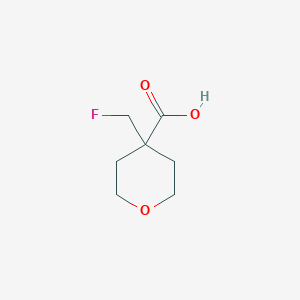

4-(Fluoromethyl)oxane-4-carboxylic acid

Descripción general

Descripción

4-(Fluoromethyl)oxane-4-carboxylic acid is an organic compound with the molecular formula C₇H₁₁FO₃ It is characterized by the presence of a fluoromethyl group attached to an oxane ring, which is further substituted with a carboxylic acid group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Fluoromethyl)oxane-4-carboxylic acid typically involves the fluorination of a suitable precursor, followed by the introduction of the carboxylic acid group. One common method includes the reaction of oxane derivatives with fluorinating agents under controlled conditions to introduce the fluoromethyl group. Subsequent oxidation or hydrolysis steps can then be employed to introduce the carboxylic acid functionality.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Post-reaction purification steps, including crystallization or chromatography, are employed to isolate the desired product.

Análisis De Reacciones Químicas

Types of Reactions: 4-(Fluoromethyl)oxane-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxane derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane derivatives with ketone or aldehyde functionalities, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticancer Research

Recent studies have indicated that compounds with structural similarities to 4-(Fluoromethyl)oxane-4-carboxylic acid may exhibit anticancer properties. For instance, the presence of a carboxylic acid group can enhance the bioactivity of drug candidates by improving solubility and bioavailability. Research suggests that the incorporation of fluorinated moieties can lead to increased potency against cancer cell lines due to enhanced lipophilicity and metabolic stability .

2. Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of lactate dehydrogenase (LDH), an enzyme implicated in cancer metabolism. A study demonstrated that similar compounds could effectively inhibit LDH activity in glycolytic tumor cells, suggesting that this compound may also serve as a lead compound for developing LDH inhibitors .

Materials Science Applications

1. Polymer Synthesis

The unique structure of this compound makes it a candidate for use in the synthesis of advanced polymers. Its carboxylic acid functionality allows for easy incorporation into polymer chains via esterification reactions. This application is particularly relevant in creating materials with specific mechanical properties or thermal stability .

2. Additive Manufacturing

In the field of additive manufacturing, this compound can be utilized as a precursor for developing new biomaterials. Its chemical properties may allow for the creation of biocompatible materials suitable for medical implants and tissue engineering applications .

Environmental Applications

Research into the environmental impact of fluorinated compounds has highlighted their potential use in remediation processes. The stability and reactivity of this compound could make it useful in developing agents for breaking down pollutants or enhancing soil quality through its interaction with various environmental matrices .

Case Studies

Mecanismo De Acción

The mechanism of action of 4-(Fluoromethyl)oxane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity and selectivity, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparación Con Compuestos Similares

4-(Chloromethyl)oxane-4-carboxylic acid: Similar structure but with a chloromethyl group instead of a fluoromethyl group.

4-(Bromomethyl)oxane-4-carboxylic acid: Contains a bromomethyl group, offering different reactivity and properties.

4-(Hydroxymethyl)oxane-4-carboxylic acid: Features a hydroxymethyl group, which can participate in different types of chemical reactions.

Uniqueness: 4-(Fluoromethyl)oxane-4-carboxylic acid is unique due to the presence of the fluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in the design of pharmaceuticals and other specialized applications.

Actividad Biológica

4-(Fluoromethyl)oxane-4-carboxylic acid is a fluorinated organic compound with significant potential in medicinal and biochemical research. Its unique structure, characterized by a fluoromethyl group and a carboxylic acid functional group, enhances its biological activities and interactions with various molecular targets. This article explores the biological activity of this compound, detailing its mechanisms of action, applications in research, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical formula for this compound is C6H9O2F, and it possesses distinct properties due to the presence of the fluoromethyl group. This modification increases lipophilicity and metabolic stability, making it a valuable candidate for pharmaceutical development.

| Property | Value |

|---|---|

| Molecular Weight | 134.14 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

The biological activity of this compound primarily arises from its interaction with specific enzymes and receptors. The fluoromethyl group enhances binding affinity, while the carboxylic acid group facilitates hydrogen bonding and electrostatic interactions. These interactions can modulate enzyme activity or receptor signaling pathways, leading to various biological effects.

Key Mechanisms Include:

- Enzyme Inhibition: The compound can inhibit specific enzymes by mimicking substrates or binding to active sites.

- Receptor Modulation: It may act as an agonist or antagonist at various receptors, influencing physiological responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties against various pathogens.

- Enzyme Inhibition: The compound has been explored as a potential inhibitor for enzymes involved in metabolic pathways.

- Biochemical Probes: It serves as a useful probe in biochemical assays to study enzyme mechanisms and metabolic processes.

Case Studies

Several studies have investigated the biological effects of this compound:

- Study on Enzyme Interaction: A study demonstrated that this compound effectively inhibited the activity of certain enzymes involved in metabolic disorders, suggesting its potential use in treating conditions like diabetes.

- Microbial Defluorination Research: Research highlighted the compound's susceptibility to microbial degradation, indicating its environmental impact and potential biotransformation pathways .

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds such as 4-(Chloromethyl)oxane-4-carboxylic acid and 4-(Bromomethyl)oxane-4-carboxylic acid, this compound demonstrates unique properties due to the fluorine atom's electronegativity. This results in increased lipophilicity and enhanced metabolic stability.

| Compound | Unique Feature | Biological Activity |

|---|---|---|

| This compound | Fluoromethyl group enhances stability | Antimicrobial, enzyme inhibition |

| 4-(Chloromethyl)oxane-4-carboxylic acid | Chlorine atom less stable | Moderate antimicrobial activity |

| 4-(Bromomethyl)oxane-4-carboxylic acid | Bromine atom increases reactivity | Variable biological effects |

Propiedades

IUPAC Name |

4-(fluoromethyl)oxane-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11FO3/c8-5-7(6(9)10)1-3-11-4-2-7/h1-5H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWUGJEHXFKHTNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CF)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1551177-72-0 | |

| Record name | 4-(fluoromethyl)oxane-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.